(Z)-9-Pentadecenoic acid is a natural product found in Elaeagnus angustifolia with data available.
(Z)-9-Pentadecenoic acid
CAS No.: 1903-03-3
Cat. No.: VC16965298
Molecular Formula: C15H28O2
Molecular Weight: 240.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903-03-3 |
|---|---|
| Molecular Formula | C15H28O2 |
| Molecular Weight | 240.38 g/mol |
| IUPAC Name | (Z)-pentadec-9-enoic acid |
| Standard InChI | InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h6-7H,2-5,8-14H2,1H3,(H,16,17)/b7-6- |
| Standard InChI Key | DJCQJZKZUCHHAL-SREVYHEPSA-N |
| Isomeric SMILES | CCCCC/C=C\CCCCCCCC(=O)O |
| Canonical SMILES | CCCCCC=CCCCCCCCC(=O)O |
Introduction
Molecular and Structural Characteristics
Chemical Identity
(Z)-9-Pentadecenoic acid (PubChem CID: 11708534) is a 15-carbon fatty acid with a cis double bond between carbons 9 and 10. Its IUPAC name is (Z)-pentadec-9-enoic acid, and it belongs to the lipid class of unsaturated fatty acids (LMFA01030866 in Lipid Maps) . The compound’s molecular weight is 240.38 g/mol, with a computed XLogP3 value of 5.9, indicating high lipophilicity . Its SMILES notation, , and InChIKey (DJCQJZKZUCHHAL-SREVYHEPSA-N) provide unambiguous structural identifiers .
Table 1: Key Molecular Properties
Natural Occurrence and Biosynthesis
Biological Sources
(Z)-9-Pentadecenoic acid has been isolated from Elaeagnus angustifolia, a plant species known for its medicinal properties . This occurrence suggests a role in plant lipid metabolism, possibly as a membrane fluidity modulator or signaling molecule. Notably, its trans-isomer, (E)-9-pentadecenoic acid, is reported in the fish species Osmerus mordax, highlighting stereochemical diversity in biological systems .
Synthetic Approaches
Historical Context
Early syntheses of unsaturated fatty acids relied on Wittig reactions or partial hydrogenation of alkynes, but these methods often suffered from low stereoselectivity. A 2007 study demonstrated an improved route for (Z)-14-methyl-9-pentadecenoic acid using (trimethylsilyl)acetylene, achieving 16% yield over seven steps . Although this targets a methylated derivative, the methodology informs potential adaptations for (Z)-9-pentadecenoic acid synthesis.
Stepwise Synthesis Strategy
-
Starting Material: 8-Bromo-1-octanol.
-
Alkyne Coupling: Reaction with (trimethylsilyl)acetylene forms a terminal alkyne intermediate.
-
Hydrogenation: Selective hydrogenation preserves the cis configuration.
-
Carboxylic Acid Formation: Oxidation of the alcohol terminus yields the final product .
Table 2: Synthetic Yield Comparison
Biochemical and Pharmacological Insights
Enzyme Inhibition
(Z)-14-Methyl-9-pentadecenoic acid, a structural analog, inhibits human topoisomerase I at 500 μM, suggesting potential anticancer properties . While direct evidence for (Z)-9-pentadecenoic acid is lacking, its structural similarity implies possible interactions with DNA-processing enzymes.
Membrane Interactions
The cis double bond introduces a 30° kink in the hydrocarbon chain, reducing packing efficiency in lipid bilayers. This property may enhance membrane fluidity, analogous to oleic acid’s role in biological membranes.
Applications and Future Directions
Industrial Uses
High lipophilicity (XLogP3 = 5.9) positions (Z)-9-pentadecenoic acid as a candidate for lubricants or surfactants. Its natural origin also appeals to green chemistry initiatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume